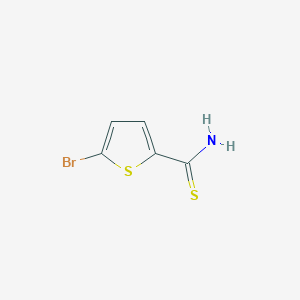

5-Bromothiophene-2-carbothioamide

Vue d'ensemble

Description

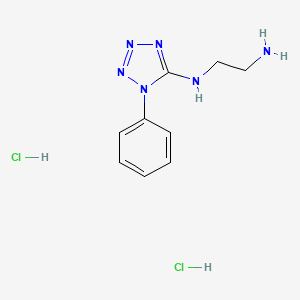

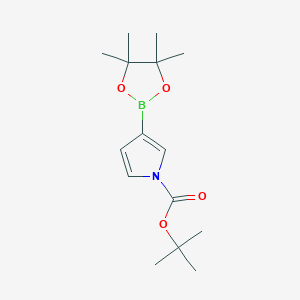

5-Bromothiophene-2-carbothioamide is a chemical compound with the CAS Number: 1094456-12-8 . It has a molecular weight of 222.13 and its IUPAC name is 5-bromo-2-thiophenecarbothioamide . The compound is usually in powder form .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which includes 5-bromothiophene-2-carbothioamide, was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The InChI code for 5-Bromothiophene-2-carbothioamide is 1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) . The InChI key is DOMRYJIHWFBLBO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromothiophene-2-carbothioamide is a powder that is stored at room temperature . It has a molecular weight of 222.13 .Applications De Recherche Scientifique

Spasmolytic Activity and Synthesis

5-Bromothiophene-2-carbothioamide derivatives show potential in spasmolytic applications. A study demonstrated the synthesis of novel thiophene-based derivatives, highlighting the excellent spasmolytic effect of certain compounds, notably phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate. These compounds were also analyzed for their structural and electronic properties, indicating diverse reactivity and stability (Rasool et al., 2020).

Anticonvulsant Activity

Research on 2-pyrazoline derivatives derived from chalcones, including 5-bromothiophene-2-carbothioamide, has shown significant anticonvulsant activity. Specific compounds demonstrated reduced seizure activity and increased survival rate in tests, indicating their potential use in treating seizures (Beyhan et al., 2017).

Antibacterial and Antifungal Properties

A study involving the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones highlighted their antibacterial and antifungal activities. The compounds showed good antimicrobial effects, with ADMET prediction indicating their drug-like nature (Sharma et al., 2022).

Palladium-Catalysed Arylation

5-Bromothiophene-2-carbothioamide derivatives are used in palladium-catalysed direct heteroarylations. These reactions facilitate the synthesis of biheteroaryls, offering high yields and diverse coupling possibilities (Fu et al., 2012).

Antimicrobial 1,2,4-Triazole Derivatives

The conversion of carbothioamides derived from 5-bromothiophene-2-carbothioamide to 1,2,4-triazole derivatives has been explored for antimicrobial applications. These derivatives were synthesized using various methods and screened for antimicrobial activity (Ceylan et al., 2016).

Antibacterial Activity of Pyrazole Derivatives

Several 5-(2-hydroxy-6-methoxylphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives were synthesized and showed notable antibacterial activity. This indicates the potential of these compounds in antibacterial treatments (Liu Xin-hua, 2006).

Electrochemical Synthesis

5-Bromothiophene-2-carbothioamide derivatives have been synthesized through electrochemical methods, offering efficient and high-yield processes for obtaining these compounds (Pletcher & Razaq, 1980).

Safety and Hazards

The safety information for 5-Bromothiophene-2-carbothioamide indicates that it should not be inhaled, ingested, or come into contact with skin or eyes . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be kept away from open flames, hot surfaces, and sources of ignition .

Mécanisme D'action

Target of Action

Thiophene derivatives, to which this compound belongs, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, but the exact pathways influenced by this specific compound require further investigation .

Result of Action

As a thiophene derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .

Propriétés

IUPAC Name |

5-bromothiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMRYJIHWFBLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)